2,3,5,6-Tetrabromo-4-chlorophenol

CAS No.: 20188-28-7

Cat. No.: VC8252922

Molecular Formula: C6HBr4ClO

Molecular Weight: 444.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20188-28-7 |

|---|---|

| Molecular Formula | C6HBr4ClO |

| Molecular Weight | 444.14 g/mol |

| IUPAC Name | 2,3,5,6-tetrabromo-4-chlorophenol |

| Standard InChI | InChI=1S/C6HBr4ClO/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H |

| Standard InChI Key | HHPGOBVKUZQECQ-UHFFFAOYSA-N |

| SMILES | C1(=C(C(=C(C(=C1Br)Br)Cl)Br)Br)O |

| Canonical SMILES | C1(=C(C(=C(C(=C1Br)Br)Cl)Br)Br)O |

Introduction

Chemical Identity and Structural Properties

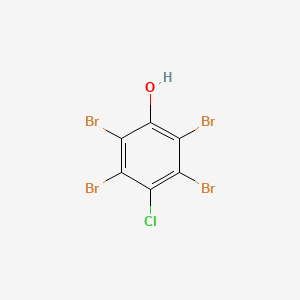

Molecular Architecture

The molecular formula of 2,3,5,6-Tetrabromo-4-chlorophenol is C₆HBr₄ClO, with a benzene core functionalized at the 2, 3, 5, and 6 positions by bromine atoms, a chlorine atom at the 4 position, and a hydroxyl group at the 1 position . The spatial arrangement of halogens creates steric hindrance, influencing its reactivity in substitution and redox reactions. The IUPAC name, 2,3,5,6-tetrabromo-4-chlorophenol, reflects this substitution pattern.

Key Identifiers:

-

CAS Registry Number: 20188-28-7

-

InChIKey: HHPGOBVKUZQECQ-UHFFFAOYSA-N

Spectroscopic Characteristics

Infrared (IR) spectroscopy data for this compound, compiled by the Coblentz Society, remains undigitized but is archived as a scanned image in the NIST Chemistry WebBook . The IR spectrum would typically exhibit peaks corresponding to O–H stretching (3200–3600 cm⁻¹), C–Br vibrations (500–700 cm⁻¹), and C–Cl stretches (600–800 cm⁻¹).

Physicochemical Properties

Thermal and Solubility Data

| Property | Value/Description |

|---|---|

| Molecular Weight | 444.141 g/mol |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility in Water | Low (hydrophobic nature) |

| LogP (Partition Coefficient) | Estimated >4 (high lipophilicity) |

The compound’s low aqueous solubility and high logP suggest a propensity for bioaccumulation in lipid-rich tissues, a concern shared with structurally similar polychlorinated biphenyls (PCBs) .

Reactivity and Functional Transformations

Substitution Reactions

The bromine atoms in 2,3,5,6-Tetrabromo-4-chlorophenol are susceptible to nucleophilic displacement. For example:

-

Hydrolysis: Reaction with aqueous NaOH may replace bromine with hydroxyl groups, yielding polyhydroxylated derivatives.

-

Amination: Treatment with ammonia or amines could produce aminophenol analogs.

Oxidation and Reduction

-

Oxidation: The phenolic –OH group can be oxidized to a quinone structure using agents like KMnO₄, though steric hindrance from halogens may slow this process.

-

Reduction: Catalytic hydrogenation (H₂/Pd) or LiAlH₄ may dehalogenate the compound, producing less-brominated phenols.

Environmental and Toxicological Considerations

Ecotoxicity

Analogous compounds like 2,3,4,6-Tetrachlorophenol (CAS 58-90-2) exhibit acute aquatic toxicity, with LC50 values for fish ranging 0.1–1.0 mg/L . By extension, the brominated analog likely poses similar or greater risks due to increased lipophilicity and persistence.

Human Health Risks

Chlorophenols are linked to immunotoxicity and endocrine disruption . While specific data for this brominated variant are lacking, precautionary handling—including PPE and ventilation—is advised to minimize exposure risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume